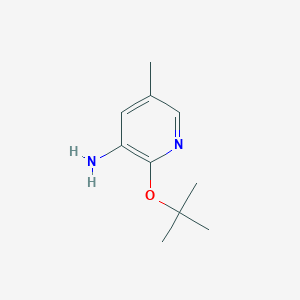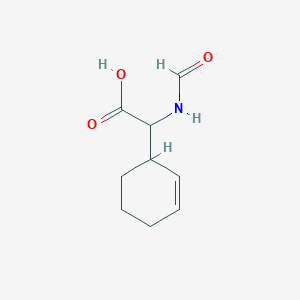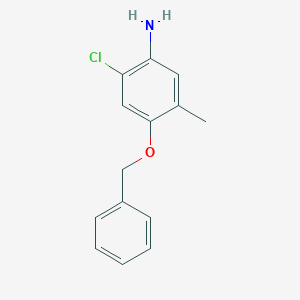![molecular formula C9H16S B13307992 Spiro[4.4]nonane-1-thiol](/img/structure/B13307992.png)
Spiro[4.4]nonane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[44]nonane-1-thiol is a sulfur-containing spirocyclic compound characterized by a unique spiro[44]nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[44]nonane-1-thiol typically involves the formation of the spiro[4One common method includes the manganese(III)-mediated oxidative free radical cyclization to construct the spiro[4.4]nonane system . The thiol group can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for spiro[4.4]nonane-1-thiol are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[4.4]nonane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Alkyl halides or sulfonates are typical electrophiles for nucleophilic substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Thioethers, sulfonates.
Aplicaciones Científicas De Investigación
Spiro[4.4]nonane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of spiro[4.4]nonane-1-thiol involves its ability to participate in various chemical reactions due to the presence of the thiol group. The thiol group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. Additionally, the spirocyclic structure provides rigidity, which can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]nonane-1,6-dione: A related compound with a ketone group instead of a thiol group.
Spiro[4.5]decane-1,6-dione: Another spirocyclic compound with a larger ring size.
Spiro[5.5]undecane-1,7-dione: A spirocyclic compound with an even larger ring size.
Uniqueness
Spiro[4.4]nonane-1-thiol is unique due to the presence of the thiol group, which imparts distinct chemical properties and reactivity compared to its ketone or hydrocarbon analogs. The thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Propiedades
Fórmula molecular |
C9H16S |
|---|---|
Peso molecular |
156.29 g/mol |
Nombre IUPAC |
spiro[4.4]nonane-4-thiol |
InChI |
InChI=1S/C9H16S/c10-8-4-3-7-9(8)5-1-2-6-9/h8,10H,1-7H2 |
Clave InChI |
IGXGNGBFQDBFMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CCCC2S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-[(pentan-2-yl)amino]acetamide](/img/structure/B13307911.png)
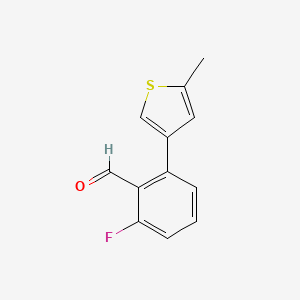
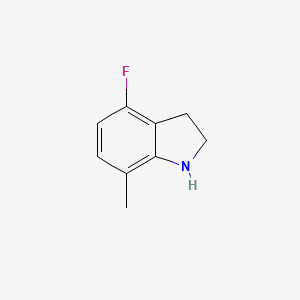
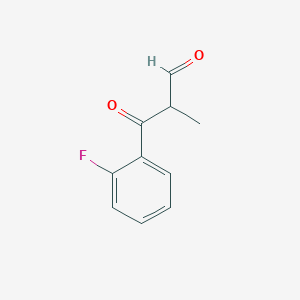

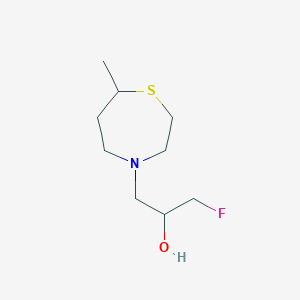
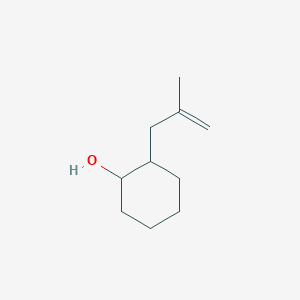

![2-[(2,6-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13307966.png)
![1-{[(2-Chloro-6-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13307967.png)
